molecular formula C7H10N2 B3253698 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole CAS No. 225647-12-1

4,5,6,7-Tetrahydro-2H-benzo[d]imidazole

Cat. No.: B3253698
CAS No.: 225647-12-1
M. Wt: 122.17 g/mol
InChI Key: SQBGGEDIQXHHJE-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-benzo[d]imidazole is a heterocyclic compound that features a fused benzene and imidazole ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with the imidazole ring being partially hydrogenated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of o-phenylenediamine with cyclic ketones can yield the desired compound . Another method involves the reduction of benzimidazole derivatives using hydrogenation techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation of benzimidazole derivatives is a common industrial method, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydro-2H-benzo[d]imidazole is unique due to its partially hydrogenated imidazole ring, which imparts distinct chemical and biological properties compared to fully aromatic benzimidazole derivatives. This partial hydrogenation can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

4,5,6,7-tetrahydro-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBGGEDIQXHHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NCN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole
Reactant of Route 2
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole
Reactant of Route 3
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole
Reactant of Route 4
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole
Reactant of Route 5
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole
Reactant of Route 6
4,5,6,7-Tetrahydro-2H-benzo[d]imidazole

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